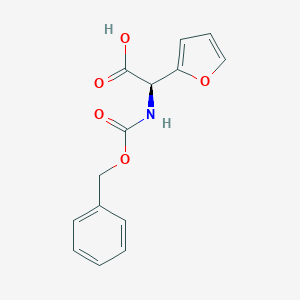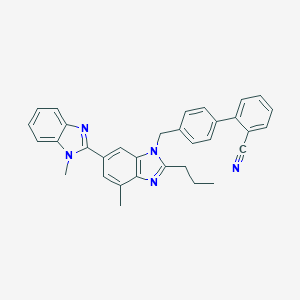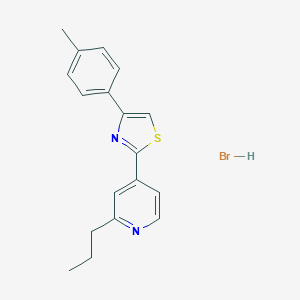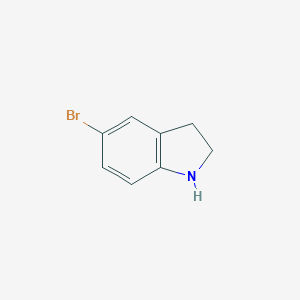
Hexakis((4-pentylphenyl)ethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis((4-pentylphenyl)ethynyl)benzene, also known as HPEB, is a compound that has gained attention in the scientific community due to its unique structure and potential applications. HPEB is a polycyclic aromatic hydrocarbon, which means it is composed of multiple fused aromatic rings. This compound has six alkyl chains attached to it, making it a highly branched molecule. HPEB has been synthesized using various methods, and its potential applications in scientific research are being explored.
Wirkmechanismus
The mechanism of action of Hexakis((4-pentylphenyl)ethynyl)benzene is not fully understood, but it is believed to interact with biological molecules, such as DNA and proteins, through π-π stacking interactions. Hexakis((4-pentylphenyl)ethynyl)benzene has been shown to have a high binding affinity for DNA and has been used as a fluorescent probe for the detection of DNA. Hexakis((4-pentylphenyl)ethynyl)benzene has also been shown to interact with proteins, such as bovine serum albumin, and has been used as a fluorescent probe for the detection of proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Hexakis((4-pentylphenyl)ethynyl)benzene are not well understood, and further research is needed to determine its potential toxicity and side effects. However, Hexakis((4-pentylphenyl)ethynyl)benzene has been shown to have low toxicity in vitro, and its biocompatibility has been demonstrated in cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
Hexakis((4-pentylphenyl)ethynyl)benzene has several advantages for laboratory experiments, including its high purity, stability, and solubility in organic solvents. Hexakis((4-pentylphenyl)ethynyl)benzene is also a highly fluorescent compound, making it useful for fluorescence-based assays and imaging techniques. However, Hexakis((4-pentylphenyl)ethynyl)benzene has limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on Hexakis((4-pentylphenyl)ethynyl)benzene, including the development of new synthesis methods, the exploration of its potential applications in organic electronic devices, and the investigation of its interactions with biological molecules. Additionally, further research is needed to determine the potential toxicity and side effects of Hexakis((4-pentylphenyl)ethynyl)benzene, as well as its potential as a therapeutic agent.
Synthesemethoden
Hexakis((4-pentylphenyl)ethynyl)benzene can be synthesized using various methods, including Sonogashira coupling, Suzuki-Miyaura coupling, and Glaser coupling. Sonogashira coupling involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst. Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. Glaser coupling involves the reaction of a terminal alkyne with a copper (I) salt in the presence of oxygen. These methods have been used to synthesize Hexakis((4-pentylphenyl)ethynyl)benzene with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Hexakis((4-pentylphenyl)ethynyl)benzene has potential applications in scientific research due to its unique structure and properties. Hexakis((4-pentylphenyl)ethynyl)benzene has been used as a building block for the synthesis of functional materials, such as liquid crystals, polymers, and organic semiconductors. Hexakis((4-pentylphenyl)ethynyl)benzene has also been used as a fluorescent probe for the detection of DNA and proteins. Additionally, Hexakis((4-pentylphenyl)ethynyl)benzene has been explored as a potential material for the development of organic electronic devices, such as solar cells and light-emitting diodes.
Eigenschaften
CAS-Nummer |
125594-05-0 |
|---|---|
Produktname |
Hexakis((4-pentylphenyl)ethynyl)benzene |
Molekularformel |
C84H90 |
Molekulargewicht |
1099.6 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C84H90/c1-7-13-19-25-67-31-43-73(44-32-67)55-61-79-80(62-56-74-45-33-68(34-46-74)26-20-14-8-2)82(64-58-76-49-37-70(38-50-76)28-22-16-10-4)84(66-60-78-53-41-72(42-54-78)30-24-18-12-6)83(65-59-77-51-39-71(40-52-77)29-23-17-11-5)81(79)63-57-75-47-35-69(36-48-75)27-21-15-9-3/h31-54H,7-30H2,1-6H3 |
InChI-Schlüssel |
LTZVHPBZYRJACU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC |
Andere CAS-Nummern |
125594-05-0 |
Synonyme |
1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)










